1-(Furan-2-YL)prop-2-EN-1-amine
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Overview
Description
1-(Furan-2-YL)prop-2-EN-1-amine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, which is a five-membered ring containing one oxygen atom, attached to a prop-2-en-1-amine group
Preparation Methods
The synthesis of 1-(Furan-2-YL)prop-2-EN-1-amine can be achieved through several methods. One common synthetic route involves the reaction of 2-acetylfuran with appropriate substituted benzaldehydes under acidic conditions using 1-M HCl acetic acid solution . Another method involves the radical bromination of the methyl group of a precursor compound with NBS/AIBN in CCl4 under reflux, followed by conversion into the corresponding phosphonate and subsequent reaction with benzaldehyde derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-(Furan-2-YL)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of furan-2-ylpropan-1-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Addition: The double bond in the prop-2-en-1-amine group can participate in addition reactions with halogens or hydrogen halides, forming halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like THF or acetic acid, and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
1-(Furan-2-YL)prop-2-EN-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research has explored its potential as a precursor for the development of new pharmaceutical agents with therapeutic properties.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Furan-2-YL)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The compound’s furan ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. Molecular docking studies have shown that derivatives of this compound can bind to active sites of enzymes, affecting their function .
Comparison with Similar Compounds
1-(Furan-2-YL)prop-2-EN-1-amine can be compared with other similar compounds, such as:
(E)-1-(Furan-2-yl)prop-2-en-1-one: This compound has a similar furan ring structure but differs in the functional group attached to the prop-2-en-1 position.
Furan-2-carboxylic acid: Another furan derivative with a carboxylic acid group, used in different chemical reactions and applications.
Indole derivatives: These compounds also feature a heterocyclic ring structure and have diverse biological activities.
Properties
Molecular Formula |
C7H9NO |
---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
1-(furan-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H9NO/c1-2-6(8)7-4-3-5-9-7/h2-6H,1,8H2 |
InChI Key |
BWYDWAUFFSFAMD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CO1)N |
Origin of Product |
United States |
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